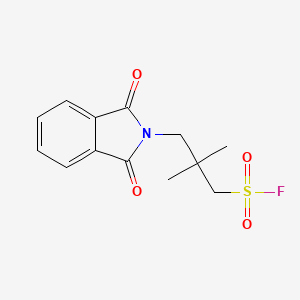

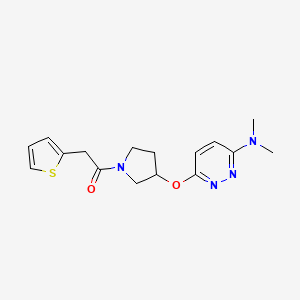

![molecular formula C15H20N2O4S B2869236 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide CAS No. 876542-39-1](/img/structure/B2869236.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide” is an organic compound with the formula C8H5NO4S . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes an unsaturated ring that features an S-N bond . The InChI code for this compound is 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.19 . It’s stored in an inert atmosphere at room temperature .Scientific Research Applications

Anticancer, Antioxidant, and Anti-Inflammatory Applications

A study highlighted the synthesis of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile and related compounds, evaluated for their anti-inflammatory, antioxidant, and anticancer activities. These compounds showed excellent to moderate anti-inflammatory activity, with certain esters and nitriles displaying significant antioxidant activity. One ester, in particular, exhibited the highest cytotoxic activity against hepatic cancer cells, indicating the compound's potential in anticancer applications. Molecular docking and DFT studies further supported their role as potent anti-inflammatory drugs, with specific esters and nitrile showing high binding affinities, enhancing inhibition activity with the COX-1 enzyme. These findings suggest the compound's utility in developing new anti-inflammatory and anticancer therapies (Al-Fayez et al., 2022).

Antibacterial Activity

Another dimension of the compound's application is its antibacterial efficacy. Research into benzisothiazolone derivatives, including 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide, showed these compounds exhibit good antibacterial activity against a range of bacteria. This suggests the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Xue Feng-ling, 2008).

Polymer Functionalization

The compound's derivative, 2-Isopropenyl-2-oxazoline, polymerized via RAFT polymerization, presents a new avenue in biomedical polymer applications. This study explored the functionalization of polymers obtained through this method, demonstrating the polymers' reactivity towards thiols and acids. The copolymers displayed thermoresponsive behavior, indicating their potential in drug delivery systems and other biomedical applications, highlighting the compound's versatility beyond its direct applications (Weber et al., 2012).

Safety And Hazards

properties

IUPAC Name |

N,N-di(propan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-10(2)17(11(3)4)14(18)9-16-15(19)12-7-5-6-8-13(12)22(16,20)21/h5-8,10-11H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTNMWFUGRGKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

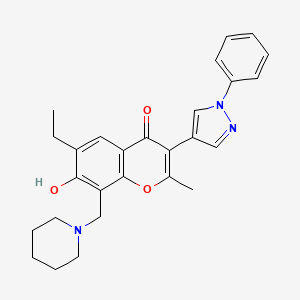

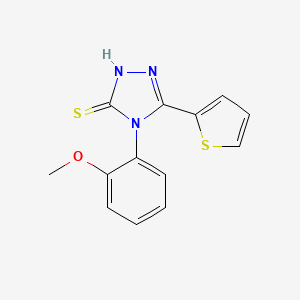

![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)

![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)

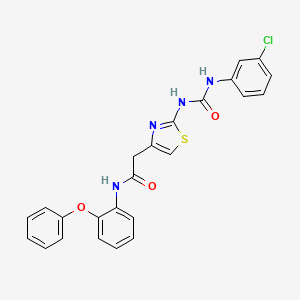

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)

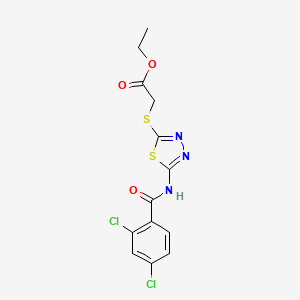

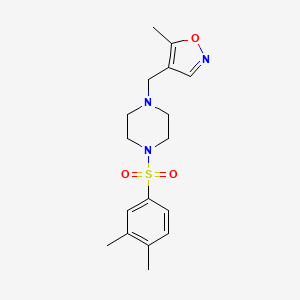

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)

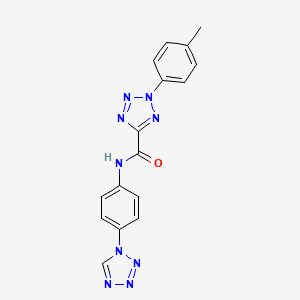

![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)